molecular formula C6H6ClNOS B1356091 dimethyl-1,3-thiazole-5-carbonyl chloride CAS No. 119778-43-7

dimethyl-1,3-thiazole-5-carbonyl chloride

Cat. No. B1356091
Key on ui cas rn: 119778-43-7
M. Wt: 175.64 g/mol
InChI Key: JTOMQXXKQNNQIM-UHFFFAOYSA-N
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Patent
US05104886

Procedure details

9.30 g of 2,4-dimethylthiazole-5-carboxylic acid was suspended in 90 ml of toluene, and 15.0 g of phosphorus pentachloride was added. The mixture was refluxed for 1 hour. Under reduced pressure, the resulting phosphorus oxychloride and the toluene were evaporated to give 2,4-dimethylthiazole-5-carboxylic acid chloride which was used in the following reaction without purification.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]([C:8]([OH:10])=O)=[C:5]([CH3:7])[N:6]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:12]>C1(C)C=CC=CC=1>[CH3:1][C:2]1[S:3][C:4]([C:8]([Cl:12])=[O:10])=[C:5]([CH3:7])[N:6]=1

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
CC=1SC(=C(N1)C)C(=O)O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
90 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Under reduced pressure, the resulting phosphorus oxychloride and the toluene were evaporated

Outcomes

Product
Name
Type
product
Smiles
CC=1SC(=C(N1)C)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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